![molecular formula C8H14N2O B048244 1-Azabicyclo[3.2.1]octane-5-carboxamide CAS No. 119102-99-7](/img/structure/B48244.png)
1-Azabicyclo[3.2.1]octane-5-carboxamide
Übersicht
Beschreibung
1-Azabicyclo[3.2.1]octane-5-carboxamide, also known as ABOC, is a cyclic amide compound that has been extensively studied for its biochemical and physiological effects. ABOC is a versatile compound that has been synthesized using various methods and has been used in scientific research for a variety of applications.
Wirkmechanismus
1-Azabicyclo[3.2.1]octane-5-carboxamide has been shown to interact with various biological targets, including enzymes and receptors. 1-Azabicyclo[3.2.1]octane-5-carboxamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. 1-Azabicyclo[3.2.1]octane-5-carboxamide has also been shown to bind to certain receptors, such as the sigma-1 receptor, which is involved in various cellular processes.
Biochemische Und Physiologische Effekte
1-Azabicyclo[3.2.1]octane-5-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of cell proliferation, and the induction of apoptosis. 1-Azabicyclo[3.2.1]octane-5-carboxamide has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-Azabicyclo[3.2.1]octane-5-carboxamide has several advantages for use in lab experiments, including its stability and ease of synthesis. However, 1-Azabicyclo[3.2.1]octane-5-carboxamide has some limitations, including its toxicity and potential for non-specific binding.
Zukünftige Richtungen
There are several future directions for research on 1-Azabicyclo[3.2.1]octane-5-carboxamide, including the development of new synthetic methods, the study of its potential as a drug candidate for the treatment of various diseases, and the investigation of its interactions with biological targets. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-Azabicyclo[3.2.1]octane-5-carboxamide and its potential applications in various fields of science.
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[3.2.1]octane-5-carboxamide has been used in scientific research for a variety of applications, including as a building block for the synthesis of other compounds, as a chiral auxiliary in asymmetric synthesis, and as a ligand in catalysis. 1-Azabicyclo[3.2.1]octane-5-carboxamide has also been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
119102-99-7 |
|---|---|
Produktname |
1-Azabicyclo[3.2.1]octane-5-carboxamide |
Molekularformel |
C8H14N2O |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1-azabicyclo[3.2.1]octane-5-carboxamide |
InChI |
InChI=1S/C8H14N2O/c9-7(11)8-2-1-4-10(6-8)5-3-8/h1-6H2,(H2,9,11) |
InChI-Schlüssel |
PHXUXNOMFOEYSS-UHFFFAOYSA-N |
SMILES |
C1CC2(CCN(C1)C2)C(=O)N |
Kanonische SMILES |
C1CC2(CCN(C1)C2)C(=O)N |
Synonyme |
1-Azabicyclo[3.2.1]octane-5-carboxamide(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

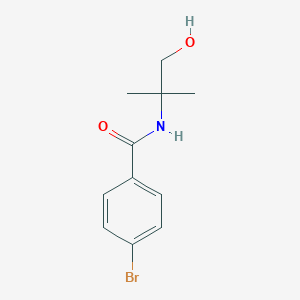
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
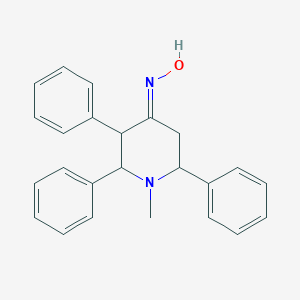
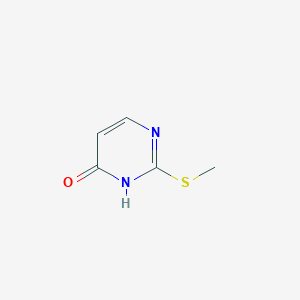
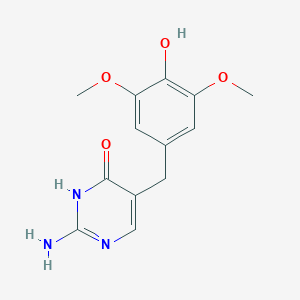
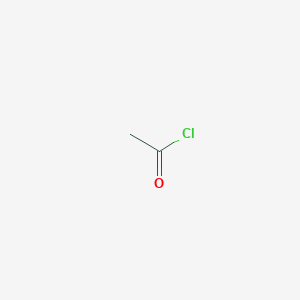
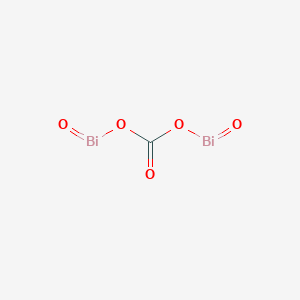
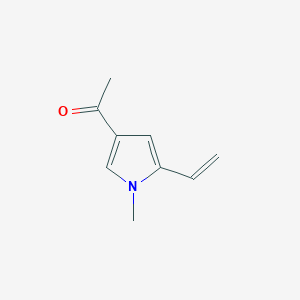
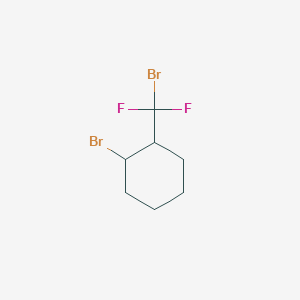
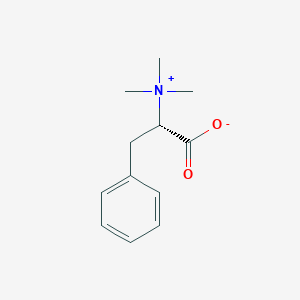

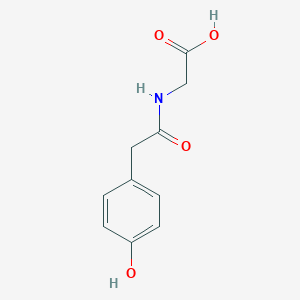
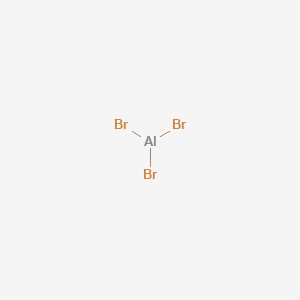
![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)